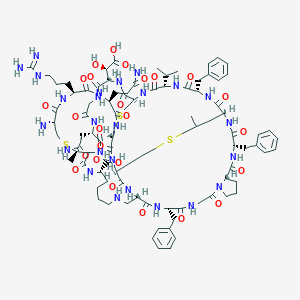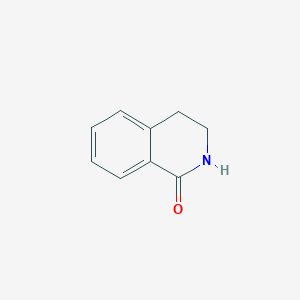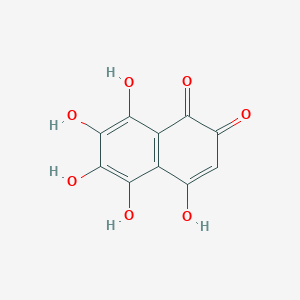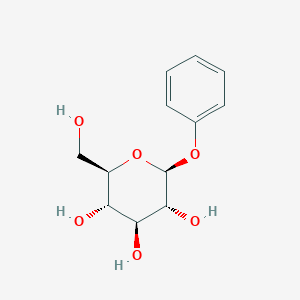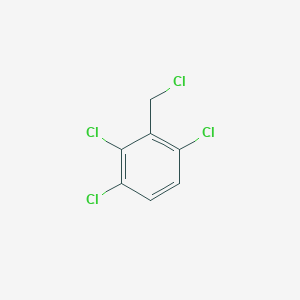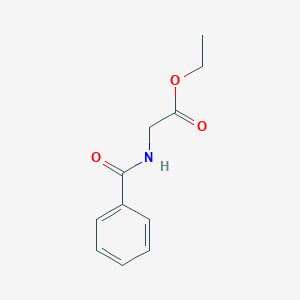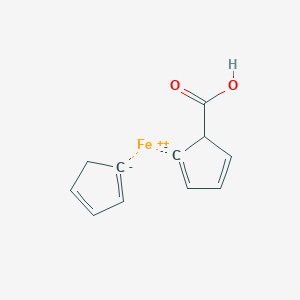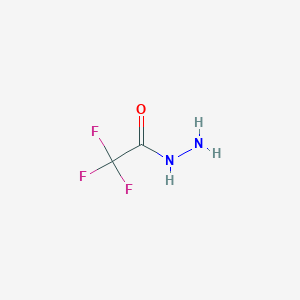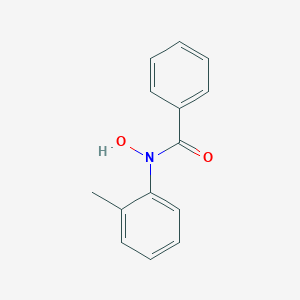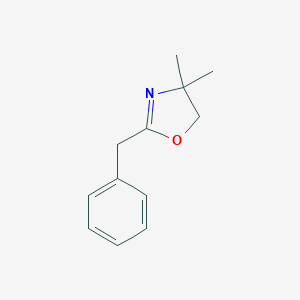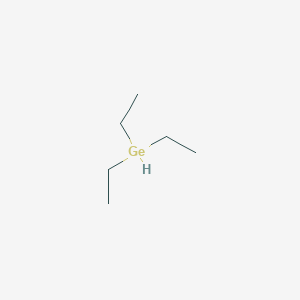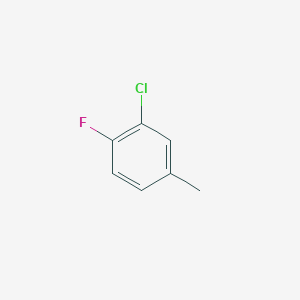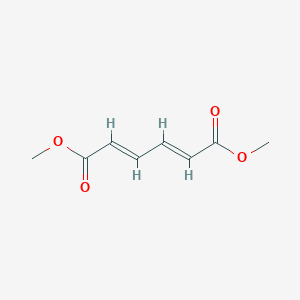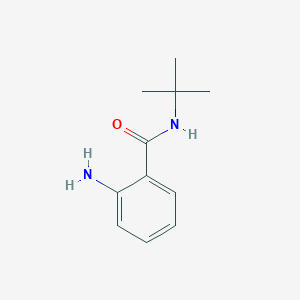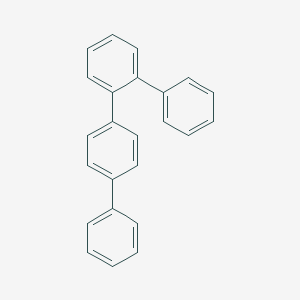
1-phenyl-2-(4-phenylphenyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’:2’,1’‘:4’‘,1’‘’-Quaterphenyl is an organic compound consisting of four benzene rings connected in a linear arrangement. This compound is known for its stability and unique electronic properties, making it a subject of interest in various scientific fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,1’:2’,1’‘:4’‘,1’‘’-Quaterphenyl can be synthesized through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction, where aryl halides react with aryl boronic acids in the presence of a palladium catalyst . The reaction typically occurs under mild conditions, such as room temperature, and in the presence of a base like potassium carbonate.
Industrial Production Methods: Industrial production of 1,1’:2’,1’‘:4’‘,1’‘’-Quaterphenyl often involves large-scale Suzuki-Miyaura reactions. The process is optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production .
Analyse Des Réactions Chimiques
Types of Reactions: 1,1’:2’,1’‘:4’‘,1’‘’-Quaterphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert 1,1’:2’,1’‘:4’‘,1’‘’-Quaterphenyl to its corresponding dihydro derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products:
Oxidation: Quinones.
Reduction: Dihydro derivatives.
Substitution: Nitro, sulfonic acid, or halogenated derivatives.
Applications De Recherche Scientifique
1,1’:2’,1’‘:4’‘,1’‘’-Quaterphenyl has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,1’:2’,1’‘:4’‘,1’‘’-Quaterphenyl is primarily related to its electronic properties. The compound can interact with various molecular targets through π-π stacking interactions, hydrogen bonding, and van der Waals forces. These interactions enable it to function effectively in applications such as fluorescence imaging and drug delivery .
Comparaison Avec Des Composés Similaires
1,1’4’,1’‘4’‘,1’‘’-Quaterphenyl: Similar structure but different substitution pattern.
1,1’2’,1’‘4’‘,1’‘’-Terphenyl: Contains three benzene rings instead of four.
1,1’4’,1’‘4’‘,1’‘’-Tetraphenyl: Contains four benzene rings but with different connectivity.
Uniqueness: 1,1’:2’,1’‘:4’‘,1’‘’-Quaterphenyl is unique due to its linear arrangement of benzene rings, which imparts distinct electronic properties and stability. This makes it particularly suitable for applications in electronic devices and as a building block for more complex molecules .
Propriétés
Numéro CAS |
1165-58-8 |
|---|---|
Formule moléculaire |
C24H18 |
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
1-phenyl-2-(4-phenylphenyl)benzene |
InChI |
InChI=1S/C24H18/c1-3-9-19(10-4-1)20-15-17-22(18-16-20)24-14-8-7-13-23(24)21-11-5-2-6-12-21/h1-18H |
Clé InChI |
BYCLIJFAFHKKFL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=CC=C3C4=CC=CC=C4 |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=CC=C3C4=CC=CC=C4 |
Key on ui other cas no. |
1165-58-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


